4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide moiety, and a fluorine atom
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure and exhibit similar reactivity.
Benzamide Derivatives: Compounds such as N-(4-fluorophenyl)benzamide and N-(2-isopropylphenyl)benzamide share the benzamide moiety and have comparable chemical properties.
Uniqueness
4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the combination of its structural features, including the thiazole ring, the benzamide moiety, and the fluorine atom. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(2-propan-2-ylanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-14(2)18-5-3-4-6-19(18)25-20(27)12-11-17-13-29-22(24-17)26-21(28)15-7-9-16(23)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSZMOOBFCXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.